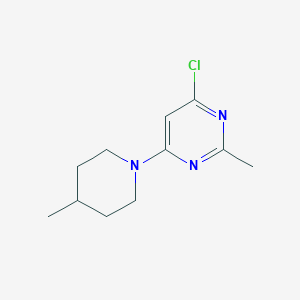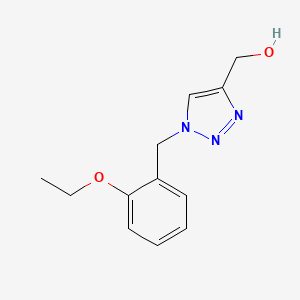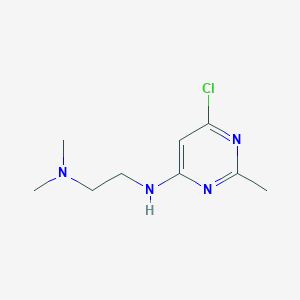
4-Chloro-2-methyl-6-(4-methylpiperidin-1-yl)pyrimidine
Overview
Description
4-Chloro-2-methyl-6-(4-methylpiperidin-1-yl)pyrimidine is a chemical compound . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions with amidines . For example, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of pyrimidines is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, 2,4-Dichloro-6-methylpyrimidine undergoes double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 4-chloro-2-methyl-6-(pyridin-2-yl)pyrimidine, are often provided by chemical databases .Scientific Research Applications
Chemical Synthesis and Modification
4-Chloro-2-methyl-6-(4-methylpiperidin-1-yl)pyrimidine has been a subject of study primarily in the field of chemical synthesis. Researchers have explored various synthetic pathways and modifications of pyrimidine derivatives, focusing on the regioselective synthesis and reactions with organolithium reagents. This interest is driven by the diverse biological activities associated with heterocyclic compounds containing a pyrimidine nucleus. These activities include antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, and anticoagulant effects. For instance, 2,4-dichloro-6-phenylpyrimidine and its derivatives have been synthesized using nucleophilic attack methodologies that demonstrate high regioselectivity, favoring the formation of C-4 substituted products. Similarly, sulfanyl pyrimidin-4(3H)-one derivatives have been synthesized using simple and efficient methods, yielding compounds with promising biological activities (Abdou, 2006) (Bassyouni & Fathalla, 2013).
Pharmacological Applications
Although the explicit mentions of this compound in pharmacology are limited, its structural analogs have shown significant potential. For example, derivatives of pyrimidine have been used in the development of histamine H4 receptor ligands, indicating possible applications in treating inflammation and pain. Furthermore, pyrimidine-based compounds have been investigated for their antitumor activity, highlighting the broader therapeutic potential of this class of compounds (Altenbach et al., 2008) (Grivsky et al., 1980).
Environmental and Agricultural Applications
In the environmental and agricultural domains, derivatives of pyrimidine, such as 2-amino 4-chloro 6-methyl pyrimidine, have been evaluated for their role as nitrification inhibitors. These studies focus on the degradation and persistence of these compounds in soil, aiming to increase the efficiency of nitrogenous fertilizers in agricultural practices while controlling environmental pollution (Srivastava et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of pyrimidine derivatives often involve the synthesis of novel compounds with enhanced therapeutic potentials . For example, our study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Properties
IUPAC Name |
4-chloro-2-methyl-6-(4-methylpiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-8-3-5-15(6-4-8)11-7-10(12)13-9(2)14-11/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEOFQHQWPWMHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1467452.png)


![Ethyl 2-[(pyrimidin-2-ylmethyl)amino]acetate](/img/structure/B1467455.png)
![[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467456.png)




![1-[(Cyclobutylamino)methyl]cyclopentan-1-amine](/img/structure/B1467465.png)

![{1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467471.png)
![{1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467472.png)
![{1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467474.png)
